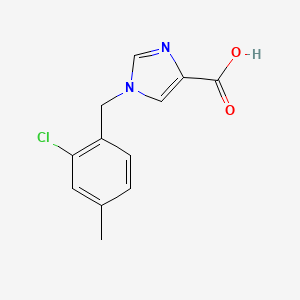

1-(2-chloro-4-methylbenzyl)-1H-imidazole-4-carboxylic acid

Descripción

1-(2-Chloro-4-methylbenzyl)-1H-imidazole-4-carboxylic acid is an imidazole-derived carboxylic acid featuring a 2-chloro-4-methylbenzyl substituent at the imidazole ring’s 1-position. Its structure combines a planar imidazole core with a substituted benzyl group, which influences its electronic properties, solubility, and intermolecular interactions (e.g., hydrogen bonding) .

Propiedades

IUPAC Name |

1-[(2-chloro-4-methylphenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-2-3-9(10(13)4-8)5-15-6-11(12(16)17)14-7-15/h2-4,6-7H,5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUJMIZBHSRRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2C=C(N=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Overview

1-(2-chloro-4-methylbenzyl)-1H-imidazole-4-carboxylic acid is a synthetic compound belonging to the imidazole family. Its unique structure, characterized by a chloro and methyl substitution on the benzyl group, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C12H11ClN2O2

- Molecular Weight : 250.68 g/mol

- Structure : The compound features an imidazole ring attached to a carboxylic acid group and a substituted benzyl group.

The biological activity of 1-(2-chloro-4-methylbenzyl)-1H-imidazole-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their function. This interaction is crucial for targeting enzymes involved in metabolic pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of key metabolic enzymes.

Anticancer Activity

Recent studies have evaluated the anticancer potential of 1-(2-chloro-4-methylbenzyl)-1H-imidazole-4-carboxylic acid against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis in a dose-dependent manner |

| A549 (Lung Cancer) | 12.5 | Moderate cytotoxicity observed |

| U-937 (Monocytic Leukemia) | 18.3 | Effective in inhibiting cell proliferation |

These results indicate that the compound has significant cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been tested for antimicrobial effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Description |

|---|---|---|

| Staphylococcus aureus | 32 | Effective against Gram-positive bacteria |

| Escherichia coli | 64 | Moderate activity against Gram-negative bacteria |

| Candida albicans | 16 | Exhibits antifungal properties |

These findings support the hypothesis that 1-(2-chloro-4-methylbenzyl)-1H-imidazole-4-carboxylic acid may serve as a lead compound for developing new antimicrobial agents.

Study 1: Anticancer Efficacy in Breast Cancer Models

In a study published in Cancer Research, researchers evaluated the efficacy of this compound in MCF-7 breast cancer models. The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity and the ability to induce apoptosis through caspase activation pathways. Flow cytometry analysis confirmed that treatment led to increased Annexin V staining, a marker for early apoptosis.

Study 2: Antimicrobial Properties Against Fungal Pathogens

Another study focused on the antifungal activity against Candida albicans. The compound was found to inhibit fungal growth at an MIC of 16 µg/mL. Mechanistic studies indicated that it disrupts fungal cell wall integrity, leading to cell lysis.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and applications:

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., chloro) enhance acidity of the carboxylic acid and influence hydrogen-bonding patterns, critical for crystal packing . Bulkier substituents (e.g., benzyl vs. phenyl) reduce solubility in polar solvents but improve lipid membrane permeability, relevant for drug design .

- Physical Properties :

- Higher molecular weight analogs (e.g., pyrimidinyl derivatives) often exhibit lower solubility in aqueous media, necessitating organic solvents for synthesis .

- Melting points correlate with crystallinity; the hydrochloride salt in shows a high melting point (~313°C), suggesting strong ionic lattice interactions .

Crystallographic and Analytical Insights

- Structural Validation : Tools like SHELX and ORTEP are widely used for refining crystal structures and visualizing anisotropic displacement ellipsoids .

- Hydrogen-Bonding Networks : Graph-set analysis () reveals that imidazole-carboxylic acids often form cyclic hydrogen-bonding motifs (e.g., $ R_2^2(8) $), stabilizing crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.